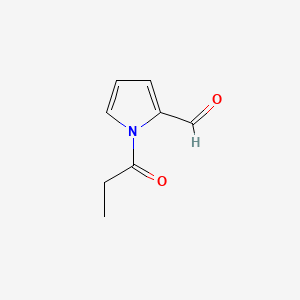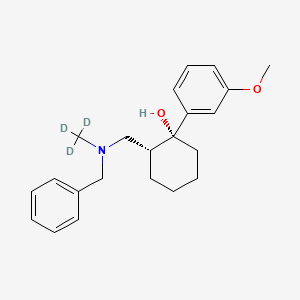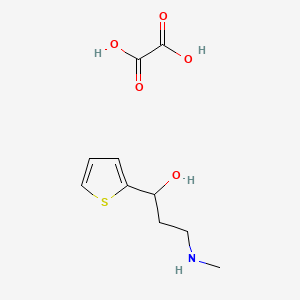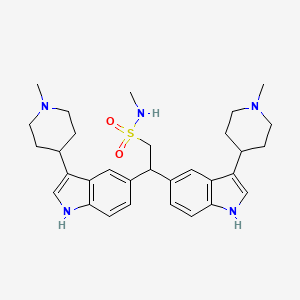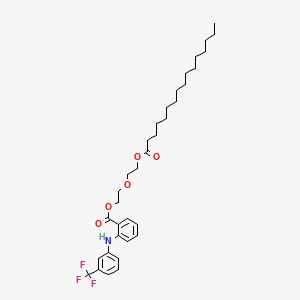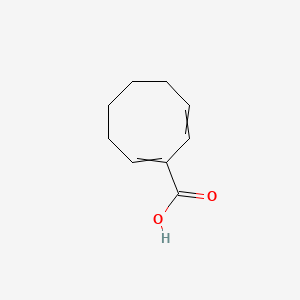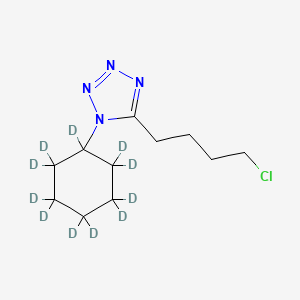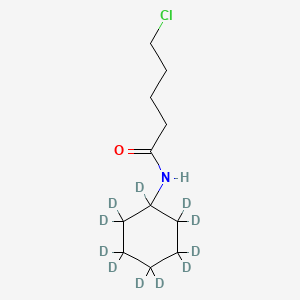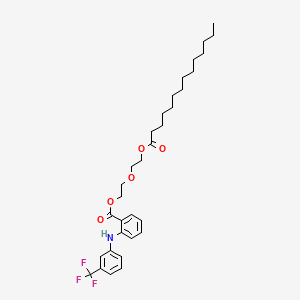
5-Hydroxymethyl-N,N-dimethyltryptamine-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl-N,N-dimethyltryptamine-d6: is a deuterium-labeled derivative of 5-Hydroxymethyl-N,N-dimethyltryptamine. It is a stable isotope-labeled compound, often used in scientific research for various analytical and experimental purposes. The compound has a molecular formula of C₁₃H₁₂D₆N₂O and a molecular weight of 224.33 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 typically involves the deuteration of 5-Hydroxymethyl-N,N-dimethyltryptamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The product is then purified using techniques such as chromatography to achieve the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions, where functional groups on the molecule are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 is used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for the analysis of metabolic pathways and reaction mechanisms.
Biology: In biological research, the compound is used to study the metabolism and pharmacokinetics of tryptamine derivatives. It helps in understanding the biological pathways and interactions of these compounds in living organisms.
Medicine: The compound is used in pharmacological studies to investigate the effects of tryptamine derivatives on serotonin receptors and other molecular targets. It aids in the development of new therapeutic agents for neurological and psychiatric disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. It serves as a tracer in environmental studies to monitor the fate and transport of tryptamine derivatives in various ecosystems .
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 involves its interaction with serotonin receptors in the brain. It acts as a non-selective agonist at most or all of the serotonin receptors, modulating the release and uptake of serotonin. This interaction affects various physiological and neurological processes, including mood, cognition, and perception .
Comparación Con Compuestos Similares
5-Hydroxy-N,N-dimethyltryptamine: A non-deuterated analog with similar chemical properties.
N,N-Dimethyltryptamine (DMT): A well-known psychedelic compound with similar structural features.
5-Methoxy-N,N-dimethyltryptamine: Another tryptamine derivative with distinct pharmacological effects.
Uniqueness: 5-Hydroxymethyl-N,N-dimethyltryptamine-d6 is unique due to its deuterium labeling, which makes it particularly useful in analytical and experimental research. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in metabolic and pharmacokinetic studies .
Propiedades
Número CAS |
1346603-68-6 |
|---|---|
Fórmula molecular |
C13H18N2O |
Peso molecular |
224.337 |
Nombre IUPAC |
dideuterio-[3-[1,1,2,2-tetradeuterio-2-(dimethylamino)ethyl]-1H-indol-5-yl]methanol |
InChI |
InChI=1S/C13H18N2O/c1-15(2)6-5-11-8-14-13-4-3-10(9-16)7-12(11)13/h3-4,7-8,14,16H,5-6,9H2,1-2H3/i5D2,6D2,9D2 |
Clave InChI |
QISRIZCNFDUGMK-BHEAPFQRSA-N |
SMILES |
CN(C)CCC1=CNC2=C1C=C(C=C2)CO |
Sinónimos |
3-[2-(Dimethylamino)ethyl]-1H-Indole-5-methanol-d6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





